Cas no 2172482-15-2 (1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol)

1-(1-Amino-3-methoxycyclobutyl)cyclopentan-1-ol is a specialized cyclobutane and cyclopentane hybrid compound featuring both amino and hydroxyl functional groups. Its unique structure, combining a methoxy-substituted cyclobutylamine with a hydroxylated cyclopentane ring, makes it a valuable intermediate in synthetic organic chemistry. The presence of multiple reactive sites allows for versatile derivatization, enabling applications in pharmaceutical research, particularly in the development of novel bioactive molecules. The compound's rigid yet functionalized framework is advantageous for constructing complex molecular architectures with potential pharmacological relevance. Its stability and synthetic accessibility further enhance its utility in medicinal chemistry and drug discovery workflows.
1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol structure
2172482-15-2 structure
Product Name:1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol
CAS No:2172482-15-2
MF:C10H19NO2
MW:185.26336312294
CID:6319307
PubChem ID:165591840
Update Time:2025-05-23

1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol
    • EN300-1646916
    • 2172482-15-2
    • Inchi: 1S/C10H19NO2/c1-13-8-6-9(11,7-8)10(12)4-2-3-5-10/h8,12H,2-7,11H2,1H3
    • InChI Key: VATACNHKEQDDMP-UHFFFAOYSA-N
    • SMILES: OC1(CCCC1)C1(CC(C1)OC)N

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 55.5Ų

1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol Pricemore >>

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Additional information on 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol

Professional Introduction to Compound with CAS No. 2172482-15-2 and Product Name: 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol

The compound identified by the CAS number 2172482-15-2 and the product name 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both amino and methoxy functional groups within its cyclobutyl and cyclopentan rings imparts distinctive chemical properties that make it a promising candidate for further exploration.

At the core of understanding this compound lies its intricate molecular architecture. The 1-amino-3-methoxycyclobutyl moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions, while the cyclopentan-1-ol backbone provides a rigid, three-dimensional structure conducive to binding with biological targets. Such structural features are often exploited in the design of enzyme inhibitors and receptor modulators, areas where this compound shows particular promise.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets with greater accuracy. Studies utilizing molecular docking simulations have suggested that 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol may exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to inflammation and cancer. These computational findings have laid the groundwork for experimental validation, prompting interest among academic and industrial researchers alike.

In parallel, experimental investigations have begun to unravel the pharmacological profile of this compound. Initial in vitro assays have demonstrated modest activity against a panel of enzymes, with particularly notable effects observed with kinases and proteases involved in cell signaling cascades. The amino group's ability to interact with acidic residues on these enzymes suggests a mechanism of action that could be exploited for therapeutic intervention. Furthermore, the methoxy substituent may enhance solubility and metabolic stability, factors critical for drug-like properties.

The structural motif of 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol also aligns with emerging trends in drug design, where hybrid molecules combining multiple pharmacophores are sought for their synergistic effects. By integrating both amino and methoxy functionalities into a cycloalkyl framework, this compound exemplifies the rationale behind such hybrid approaches. Such designs often lead to compounds with improved pharmacokinetic profiles and reduced off-target effects compared to single-target inhibitors.

From a synthetic perspective, the preparation of 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol presents an intriguing challenge due to its complex stereochemistry. The synthesis must navigate multiple stereocenters while maintaining high enantiomeric purity—a prerequisite for pharmaceutical applications. Recent reports highlight innovative synthetic strategies employing transition metal-catalyzed reactions and asymmetric methodologies to construct the desired framework efficiently. These advances not only facilitate access to this compound but also contribute to the broader toolkit available for medicinal chemists.

The potential therapeutic applications of this compound are broad-ranging, encompassing areas such as oncology, immunology, and neurology. In oncology, for instance, inhibition of aberrantly activated kinases remains a cornerstone strategy for cancer treatment. The structural features of 2172482-15-2, particularly its ability to mimic natural substrates or bind allosteric sites on kinases, make it a compelling candidate for further development as an anticancer agent. Preclinical studies are underway to assess its efficacy and safety profiles in animal models.

In immunology, modulating inflammatory pathways has emerged as a key therapeutic approach for diseases such as rheumatoid arthritis and inflammatory bowel disease. The observed inhibitory activity against certain proteases by 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol suggests potential utility in this context. By targeting specific enzymes involved in inflammation, this compound could offer a novel mechanism for controlling immune responses without systemic immunosuppression—a significant advantage over existing treatments.

The role of stereochemistry in determining biological activity cannot be overstated when discussing compounds like 2172482-15-2. Small changes in configuration can dramatically alter binding affinity and selectivity, making chiral resolution an essential step in drug development. Advances in chiral synthesis technologies have made it possible to produce enantiomerically pure forms of complex molecules like this one on multigram scales—a milestone that brings clinical translation closer.

As research progresses, interdisciplinary collaboration between chemists, biologists, and pharmacologists will be crucial for maximizing the therapeutic potential of 1-(1-amino-3-methoxycyclobutyl)cyclopentan-1-ol. Integrating insights from high-throughput screening assays with structure-based drug design will accelerate the identification of lead compounds capable of modulating biological pathways relevant to human disease. Moreover, leveraging artificial intelligence (AI) tools for virtual screening can expedite the process by predicting promising candidates before experimental synthesis begins.

The future prospects for this compound remain exciting given its unique structural attributes and preliminary pharmacological activity。 Continued investigation into its mechanism(s) of action will provide valuable insights into how such molecules interact with biological systems at a molecular level。 Such knowledge not only advances our understanding but also informs future generations of drug design efforts aimed at improving efficacy while minimizing side effects。

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